molecular formula C15H20N2O2S B11835780 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 66802-61-7

7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11835780
CAS No.: 66802-61-7
M. Wt: 292.4 g/mol
InChI Key: LPJZSUHQAKGWCC-UHFFFAOYSA-N
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Description

7-Benzyl-1-thia-4,7-diazaspiro[45]decane-3-carboxylic acid is a spirocyclic compound that features a unique structure combining a benzyl group, a thia (sulfur-containing) ring, and a diazaspiro (nitrogen-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazaspiro ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl derivatives.

Scientific Research Applications

7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
  • 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one

Uniqueness

7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its biological activity and solubility. This makes it a versatile compound for various research applications.

Properties

CAS No.

66802-61-7

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

9-benzyl-1-thia-4,9-diazaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C15H20N2O2S/c18-14(19)13-10-20-15(16-13)7-4-8-17(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)

InChI Key

LPJZSUHQAKGWCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C1)CC3=CC=CC=C3)NC(CS2)C(=O)O

Origin of Product

United States

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